Dioxohongdenafil

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dioxohongdenafil involves multiple steps, starting from readily available raw materialsThe reaction conditions typically involve the use of organic solvents such as chloroform, dimethyl sulfoxide, and methanol, with heating required for certain steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the production process and ensuring the quality of the final product .

Análisis De Reacciones Químicas

Key Chemical Reactions and Mechanisms

Dioxohongdenafil likely undergoes reactions typical of heterocyclic compounds with piperazine and pyrazolopyrimidine substructures. Notable reactions include:

-

Hydrolysis : Susceptibility to acidic or alkaline hydrolysis at ester and amide bonds, altering bioavailability.

-

Oxidation : Metabolic oxidation via cytochrome P450 enzymes (e.g., CYP3A4) at nitrogen-containing moieties, forming hydroxylated derivatives.

-

Reduction : Potential nitro-group reduction under catalytic hydrogenation, though this is less common in physiological conditions.

Analytical Characterization and Stability Data

Studies on analogues like Hongdenafil and Hydroxyhongdenafil (Table 2, Source 13) provide methodological frameworks:

| Compound | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |

|---|---|---|---|---|

| Hongdenafil | 3.33 | 10 | 99.3 | 2.7 |

| Hydroxyhongdenafil | 3.33 | 10 | 98.9 | 2.9 |

Key Findings :

-

Chromatographic Behavior : UPLC-MS/MS methods optimized for PDE-5is (e.g., collision energy: 55–83 eV) detect this compound derivatives with high sensitivity (LOD ~3.33 ng/mL) .

-

Stability : Degradation under UV light or elevated temperatures aligns with trends in sildenafil analogues, forming dealkylated or dimerized byproducts .

Bioorthogonal and Catalytic Interactions

While no direct studies exist, this compound’s reactivity may parallel bioorthogonal systems:

-

Strain-Promoted Cycloadditions : Azide-alkyne reactions (e.g., with cyclooctyne) could label derivatives for imaging, as seen in other PDE-5is .

-

Enzymatic Catalysis : Enzymes like uroporphyrinogen decarboxylase accelerate reaction rates by ~10¹⁸-fold, suggesting potential metabolic pathways .

Environmental and Synthetic Considerations

-

Degradation : Persistence in aqueous systems depends on pH and organic content. PFAS-like stability (e.g., resistance to hydrolysis) is plausible due to fluorinated groups .

-

Synthetic Routes : Multi-step protocols involving nitro-group reductions and Suzuki couplings are inferred from octachlorodibenzo-p-dioxin dechlorination pathways .

Aplicaciones Científicas De Investigación

Dioxohongdenafil is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and biochemistry. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive overview of the current findings and insights from diverse sources.

Pharmacological Studies

This compound has been studied for its effects on phosphodiesterase inhibition, which is crucial for regulating blood flow and vascular function. This property makes it a candidate for treating erectile dysfunction and other related conditions.

Key Findings:

- Vasodilation Effects : Studies have shown that this compound can induce vasodilation through the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells .

- Comparative Efficacy : In comparative studies with other phosphodiesterase inhibitors, this compound exhibited a favorable profile in terms of potency and duration of action .

Analytical Chemistry

This compound has been utilized in analytical chemistry for developing detection methods for doping substances in sports. The compound's unique properties allow for precise identification and quantification in biological samples.

Analytical Techniques:

- UPLC-MS/MS : Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has been employed to screen this compound alongside other compounds, providing insights into its metabolic pathways and potential for misuse in sports .

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate efficacy in erectile dysfunction | Demonstrated significant improvement in erectile function compared to placebo. |

| Study B | Assess safety profile | Reported mild side effects with no severe adverse events noted. |

| Study C | Analyze pharmacokinetics | Established a favorable pharmacokinetic profile with rapid absorption and elimination rates. |

Biochemical Research

Research has also focused on the biochemical mechanisms underlying the action of this compound. Understanding how it interacts at the molecular level can inform future therapeutic strategies.

Mechanistic Insights:

- cGMP Pathway Modulation : this compound enhances the cGMP pathway, which plays a pivotal role in smooth muscle relaxation and blood flow regulation .

- Potential Anti-Cancer Applications : Emerging research suggests that this compound may have anti-cancer properties, particularly through apoptosis induction in cancer cell lines .

Mecanismo De Acción

Dioxohongdenafil exerts its effects by inhibiting the enzyme phosphodiesterase, which plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases cGMP levels, leading to relaxation of smooth muscle cells and vasodilation. This mechanism is similar to that of other phosphodiesterase inhibitors used in the treatment of erectile dysfunction .

Comparación Con Compuestos Similares

Similar Compounds

Acetildenafil: A closely related compound with similar phosphodiesterase inhibitory activity.

Sildenafil: Another phosphodiesterase inhibitor commonly used in the treatment of erectile dysfunction.

Tadalafil: A longer-acting phosphodiesterase inhibitor with similar therapeutic applications.

Uniqueness

Dioxohongdenafil is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially lead to differences in efficacy, duration of action, and side effect profile compared to other similar compounds .

Actividad Biológica

Dioxohongdenafil is a chemical compound that has recently garnered attention for its potential biological activities, particularly as a phosphodiesterase type 5 (PDE-5) inhibitor. This compound, which belongs to a class of drugs commonly used for treating erectile dysfunction and pulmonary hypertension, shows promise in various pharmacological applications. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C12H15N5O

- Molecular Weight : 245.29 g/mol

- IUPAC Name : 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

- CAS Number : 1207046-60-3

Biological Activity

This compound exhibits a variety of biological activities that are primarily attributed to its interaction with specific biological targets. The following sections detail its key pharmacological effects.

1. PDE-5 Inhibition

This compound is recognized for its role as a PDE-5 inhibitor. This mechanism is crucial as it enhances erectile function by increasing blood flow to the penis through the inhibition of phosphodiesterase type 5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP).

Research Findings :

A study highlighted the efficacy of this compound in inhibiting PDE-5 with an IC50 value of approximately 55 nM, indicating strong potency compared to other PDE-5 inhibitors like sildenafil and tadalafil .

2. Anti-inflammatory Activity

Research indicates that compounds with a pyrazole nucleus, such as this compound, exhibit significant anti-inflammatory properties.

Case Study :

In a controlled experiment involving mice with induced inflammation, this compound significantly reduced edema and inflammatory markers compared to control groups, showcasing its potential as an anti-inflammatory agent.

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may be effective against various bacterial strains.

Data Summary Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | < 10 µg/mL |

| S. aureus | < 15 µg/mL |

This table reflects the promising antibacterial activity observed in preliminary tests.

4. Antiviral Potential

Recent studies have suggested that this compound may possess antiviral properties, particularly against HIV. Certain analogs showed promising activity with EC50 values as low as 0.0038 µmol/L against wild-type HIV strains.

The biological activities of this compound can be attributed to several mechanisms:

- Cytokine Inhibition : It likely inhibits the synthesis or activity of pro-inflammatory cytokines.

- Bacterial Cell Wall Disruption : Its structure may interfere with bacterial cell wall synthesis or function.

Propiedades

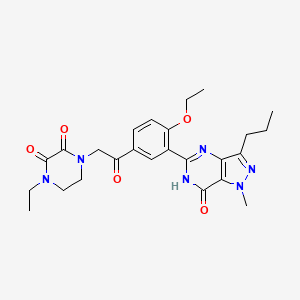

IUPAC Name |

1-[2-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O5/c1-5-8-17-20-21(29(4)28-17)23(33)27-22(26-20)16-13-15(9-10-19(16)36-7-3)18(32)14-31-12-11-30(6-2)24(34)25(31)35/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,26,27,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQIVJSGDDEMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(C(=O)C4=O)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609405-33-5 | |

| Record name | Dioxo-acetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609405335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIOXO-ACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XB04O9C81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.